2-(Ethylthio)ethyl 2-(pyrimidin-5-yl)acetate
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Overview
Description
2-(Ethylthio)ethyl 2-(pyrimidin-5-yl)acetate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of interest due to its potential biological activities and its utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)ethyl 2-(pyrimidin-5-yl)acetate typically involves the reaction of ethyl 2-(pyrimidin-5-yl)acetate with ethylthiol in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)ethyl 2-(pyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group.
Substitution: The ethylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding ethyl-free derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylthio)ethyl 2-(pyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Potential use in drug development due to its biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)ethyl 2-(pyrimidin-5-yl)acetate involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with biological molecules, potentially inhibiting enzymes or interacting with DNA . The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(pyrimidin-5-yl)acetate: Lacks the ethylthio group.
2-(Methylthio)ethyl 2-(pyrimidin-5-yl)acetate: Contains a methylthio group instead of an ethylthio group.
2-(Ethylthio)ethyl 2-(pyridin-5-yl)acetate: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-(Ethylthio)ethyl 2-(pyrimidin-5-yl)acetate is unique due to the presence of both an ethylthio group and a pyrimidine ring, which can confer specific biological activities and reactivity patterns not seen in similar compounds .
Properties
Molecular Formula |
C10H14N2O2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 2-pyrimidin-5-ylacetate |
InChI |
InChI=1S/C10H14N2O2S/c1-2-15-4-3-14-10(13)5-9-6-11-8-12-7-9/h6-8H,2-5H2,1H3 |
InChI Key |
ZRILVJVRMWWVPH-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)CC1=CN=CN=C1 |
Origin of Product |
United States |
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